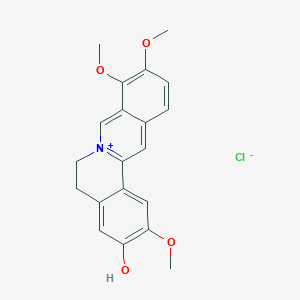

Jatrorrhizine Chloride

Description

Properties

IUPAC Name |

2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMUUZMCSNHBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6681-15-8 | |

| Record name | Jatrorrhizine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6681-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jatrochizine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Jatrochizine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Jatrorrhizine Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Jatrorrhizine Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Jatrorrhizine chloride, a bioactive protoberberine isoquinoline alkaloid. It details its primary natural sources and outlines the technical methodologies for its extraction, isolation, and purification, designed to support research and development in natural product chemistry and pharmacology.

Natural Sources of Jatrorrhizine

Jatrorrhizine is a major bioactive metabolite distributed across a variety of plant families. Its presence is most notable in species that have been used for centuries in traditional medicine. The primary plant families known to contain jatrorrhizine include Annonaceae, Berberidaceae, Menispermaceae, Papaveraceae, Ranunculaceae, and Rutaceae[1][2][3].

The concentration of jatrorrhizine and other alkaloids can vary significantly based on the plant species, the specific part of the plant, geographical location, and even the season of collection[4][5]. The roots, rhizomes, and stem bark are typically the richest sources of this compound[4][6].

Table 1: Prominent Plant Sources of this compound

| Plant Family | Genus | Species | Common Plant Part(s) Used |

| Berberidaceae | Berberis | B. vulgaris, B. aristata, B. asiatica, B. vernae | Root, Stem Bark[1][4][7] |

| Mahonia | M. bealei, M. fortunei, M. manipurensis | Stem, Root, Bark[6] | |

| Ranunculaceae | Coptis | C. chinensis, C. deltoidea, C. teeta | Rhizome[1][8][9] |

| Menispermaceae | Tinospora | T. sagittata | Stem |

| Jatrorrhiza | J. palmata | Root | |

| Papaveraceae | Corydalis | C. yanhusuo | Tuber[1] |

| Rutaceae | Phellodendron | P. amurense, P. chinense | Bark[1][10] |

| Annonaceae | Annickia | A. affinis, A. chlorantha | Stem Bark[2] |

Isolation and Purification Methodologies

The isolation of this compound, a quaternary ammonium alkaloid, generally follows a multi-step process involving extraction from raw plant material, acid-base partitioning to separate alkaloids, and chromatographic techniques for purification.

Generalized Isolation Workflow

The overall process for isolating jatrorrhizine from its natural plant sources can be visualized as a sequential workflow. This process is designed to efficiently separate the target alkaloid from the complex matrix of other plant metabolites.

Caption: General workflow for this compound isolation.

Experimental Protocols

Protocol 1: General Acid-Base Extraction and Column Chromatography

This protocol is a standard method for extracting protoberberine alkaloids from plant materials[6][11][12].

-

Preparation of Plant Material: The selected plant parts (e.g., stem bark of Mahonia manipurensis) are oven-dried at a controlled temperature (e.g., 40-60°C) and pulverized into a fine powder[6].

-

Extraction:

-

The powdered material (e.g., 100 g) is extracted with an 80% methanol solution (e.g., 1000 ml) at room temperature with periodic stirring or through continuous extraction in a Soxhlet apparatus[6][11].

-

The extraction process is monitored for completion using Dragendorff's reagent to test for the presence of alkaloids in the solvent.

-

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract[6][11].

-

Acid-Base Partitioning:

-

The crude extract is dissolved in an acidic solution (e.g., 5% acetic acid or 0.1-2% HCl) and filtered to remove non-alkaloidal, acid-insoluble materials[11][12].

-

The acidic aqueous solution is then made alkaline (pH 8-10) with a base like ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH)[11][12].

-

This alkaline solution is partitioned with an immiscible organic solvent (e.g., chloroform or ether). Tertiary alkaloids will move to the organic layer, while quaternary alkaloids like jatrorrhizine remain in the aqueous layer[11].

-

-

Isolation of Quaternary Alkaloids:

-

The pH of the aqueous layer is adjusted, and the quaternary alkaloids are precipitated or converted into their chloride or iodide salts[11].

-

Alternatively, the crude alkaloid fraction can be directly subjected to chromatography.

-

-

Column Chromatography:

-

The crude alkaloid fraction is loaded onto a column packed with a stationary phase, such as silica gel or acid-washed alumina[10].

-

Elution is performed using a gradient of solvents, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing jatrorrhizine.

-

-

Final Purification and Identification:

-

Fractions containing pure jatrorrhizine are combined, and the solvent is evaporated.

-

Final purification is often achieved through recrystallization from a suitable solvent (e.g., methanol, water)[11].

-

The identity and purity (>98%) of the isolated this compound are confirmed using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy[10][13].

-

Protocol 2: Selective Isolation Using Base-Treated Silica Gel

A modified chromatographic method can be employed to efficiently separate jatrorrhizine from co-occurring alkaloids like berberine, by taking advantage of jatrorrhizine's acidic phenolic group[14].

-

Extraction: Prepare the crude plant extract as described in Protocol 1.

-

Specialized Column Preparation: Prepare a flash chromatography column with silica gel that has been pre-treated with a base (e.g., 10% w/w sodium carbonate)[14].

-

Chromatographic Separation:

-

Elution of Jatrorrhizine: After the other alkaloids have been eluted, change the mobile phase to a more polar and slightly acidic mixture to neutralize the stationary phase and elute the trapped jatrorrhizine[14].

-

Final Purification: Concentrate the jatrorrhizine-containing fractions and purify further by recrystallization as needed.

Quantitative Data and Purity

The yield and purity of isolated this compound are critical metrics for drug development. While yields are highly variable depending on the source, purity is a standard measure of the isolation protocol's success. High-purity reference standards are essential for analytical and pharmacological studies.

Table 2: Purity and Analytical Data for this compound

| Parameter | Typical Value / Method | Reference |

| Purity (Post-Purification) | >80% (Acid-base method) | [12] |

| ≥98.0% (HPLC) | ||

| >99% (HPLC) | [10] | |

| Molecular Formula | C₂₀H₂₀NO₄⁺ · Cl⁻ | [15] |

| Molecular Weight | 373.8 g/mol | [15] |

| UV λmax (in Methanol) | ~227, 266, 351, 437 nm | [15][11] |

| Analytical Identification | HPLC, TLC, UV, IR, MS, NMR | [10][13] |

Structural Relationship of Co-occurring Alkaloids

Jatrorrhizine is a member of the protoberberine class of alkaloids and often co-exists in plants with structurally similar compounds like berberine and palmatine. Understanding their structural differences is key for designing effective separation strategies.

Caption: Structural relationships of common protoberberine alkaloids.

The key structural difference enabling the selective isolation described in Protocol 2 is the free hydroxyl (-OH) group on the A-ring of jatrorrhizine, which imparts acidic properties not present in berberine (which has a methylenedioxy group) or palmatine (which has a methoxy group) at the same positions[14][16]. This distinction is fundamental for developing targeted purification schemes.

References

- 1. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phytopharmacology and Clinical Updates of Berberis Species Against Diabetes and Other Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]

- 6. plantsjournal.com [plantsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. chempap.org [chempap.org]

- 12. CN104327072A - Method for extraction and preparation of jatrorrhizine and application of jatrorrhizine in preparation of medicine for prevention and treatment of colon cancer - Google Patents [patents.google.com]

- 13. [Extraction and isolation of jatrorrhizine choride in the preparation of berberine chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. caymanchem.com [caymanchem.com]

- 16. pubs.acs.org [pubs.acs.org]

A Comprehensive Review of Jatrorrhizine's Pharmacological Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrorrhizine, a protoberberine alkaloid isolated from various medicinal plants such as Coptis chinensis and Phellodendron amurense, has garnered significant attention for its diverse and potent pharmacological activities.[1][2] Traditionally used in Chinese medicine for treating a range of ailments including metabolic disorders and gastritis, modern research has substantiated its therapeutic potential.[2] This technical guide provides a comprehensive review of the pharmacological effects of jatrorrhizine, with a focus on its anti-inflammatory, anti-cancer, anti-diabetic, neuroprotective, antimicrobial, and cardiovascular properties. Detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of key signaling pathways are presented to facilitate further research and drug development endeavors.

Anti-inflammatory Effects

Jatrorrhizine exhibits significant anti-inflammatory properties by modulating key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated Raw264.7 macrophage cells, jatrorrhizine has been shown to inhibit the production of nitric oxide (NO).[3] This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3]

Quantitative Data: Anti-inflammatory Effects

| Model | Parameter | Concentration/Dose | Inhibition (%) | Reference |

| LPS-stimulated Raw264.7 cells | NO production | 100 µg/mL | >60% | [3] |

| LPS-stimulated Raw264.7 cells | iNOS expression | Not specified | 45% | [3] |

| LPS-stimulated Raw264.7 cells | COX-2 expression | Not specified | 29% | [3] |

Experimental Protocols: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment:

-

Raw264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of jatrorrhizine for 1 hour.

-

Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Measurement (Griess Assay):

-

After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis for iNOS and COX-2:

-

Treated cells are lysed with RIPA buffer containing protease inhibitors.

-

Protein concentration is determined using the Bradford assay.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway: Jatrorrhizine's Anti-inflammatory Action

Anti-cancer Effects

Jatrorrhizine demonstrates potent anti-cancer activity across various cancer cell lines. Its mechanisms of action are multifaceted, including the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.[1][4]

Quantitative Data: Anti-cancer Effects

| Cancer Type | Cell Line/Model | Parameter | IC50/Dosage | Effect | Reference |

| Colorectal Carcinoma | HCT-116 | IC50 | 6.75 ± 0.29 µM (72h) | Inhibition of proliferation | [5] |

| Colorectal Carcinoma | HT-29 | IC50 | 5.29 ± 0.13 µM (72h) | Inhibition of proliferation | [5] |

| Melanoma | C8161 | Proliferation | 80, 160, 320 µmol/L (48h) | Inhibition of cell proliferation and neovascularization | [1] |

| Breast Cancer | MDA-MB-231, MCF-7 | Not specified | Not specified | Downregulated TNIK, p-TNIK, β-catenin, F-actin, N-cadherin; Upregulated GSK-3β, E-cadherin | [4] |

| Colorectal Carcinoma | Nude mice xenografted HCT-116 | In vivo | 5 mg/kg | Reduced tumor volume and weight, inhibited lung metastasis | [4] |

Experimental Protocols: Key Anti-cancer Assays

MTT Assay for Cell Proliferation:

-

Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours.

-

Cells are then treated with various concentrations of jatrorrhizine for 24, 48, or 72 hours.

-

After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

Colony Formation Assay:

-

Cells are seeded in 6-well plates at a low density (e.g., 500 cells/well) and allowed to adhere.

-

The cells are then treated with different concentrations of jatrorrhizine and incubated for 7-14 days, with the medium changed every 3 days.

-

When colonies are visible, the medium is removed, and the colonies are washed with PBS, fixed with methanol, and stained with 0.1% crystal violet.

-

The number of colonies containing more than 50 cells is counted.

Wound Healing Assay for Cell Migration:

-

Cells are grown to confluence in a 6-well plate.

-

A sterile 200 µL pipette tip is used to create a scratch (wound) in the cell monolayer.

-

The cells are washed with PBS to remove debris and then incubated with fresh medium containing different concentrations of jatrorrhizine.

-

Images of the wound are captured at 0 and 24 hours (or other appropriate time points).

-

The wound closure is quantified by measuring the change in the wound area.

Signaling Pathway: Jatrorrhizine in Colorectal Cancer

Anti-diabetic Effects

Jatrorrhizine has demonstrated significant potential as a hypoglycemic agent.[1] Its anti-diabetic activities are attributed to its ability to promote insulin secretion, improve glucose tolerance and insulin sensitivity, and inhibit hepatic gluconeogenesis.[1][4]

Quantitative Data: Anti-diabetic Effects

| Model | Parameter | Dosage | Effect | Reference |

| Normal and alloxan-diabetic mice | Blood glucose level | 50 mg/kg, 100 mg/kg | Significant decrease in blood glucose | [6] |

| Glucose-loaded rats | Glucose tolerance | Not specified | Improved glucose tolerance | [1][4] |

| Hyperlipidemic mice | Insulin sensitivity | Not specified | Improved insulin sensitivity | [1][4] |

| RINm5F cells and HepG2 cells | Insulin secretion and gluconeogenesis | Not specified | Promoted insulin secretion, inhibited hepatic gluconeogenesis | [1][4] |

Experimental Protocols: Key Anti-diabetic Assays

Oral Glucose Tolerance Test (OGTT) in Rats:

-

Rats are fasted overnight (12-16 hours) with free access to water.

-

A baseline blood sample is collected from the tail vein (t=0).

-

Jatrorrhizine or a vehicle control is administered orally.

-

After 30 minutes, a glucose solution (2 g/kg body weight) is administered orally.

-

Blood samples are collected at 30, 60, 90, and 120 minutes after the glucose load.

-

Blood glucose levels are measured using a glucometer.

Insulin Secretion Assay in RINm5F cells:

-

RINm5F cells are cultured in RPMI-1640 medium supplemented with 10% FBS.

-

Cells are seeded in 24-well plates and grown to 80-90% confluence.

-

The cells are washed and pre-incubated for 2 hours in Krebs-Ringer bicarbonate buffer (KRBB) with 2.8 mM glucose.

-

The buffer is then replaced with KRBB containing 16.7 mM glucose and different concentrations of jatrorrhizine.

-

After a 1-hour incubation, the supernatant is collected, and insulin concentration is measured using an ELISA kit.

Signaling Pathway: Jatrorrhizine in Diabetic Vasculopathy

Neuroprotective Effects

Jatrorrhizine exhibits neuroprotective properties primarily through its antioxidant and anti-apoptotic activities.[4] It has been shown to protect neuronal cells from oxidative stress-induced injury and apoptosis.

Quantitative Data: Neuroprotective Effects

| Model | Inducer | Parameter | Concentration | Effect | Reference |

| Rat cortical neurons | H2O2 (50µM) | Cell viability | 5-20µM | Marked inhibition of H2O2-induced neurotoxicity | [7] |

| Rat cortical neurons | Aβ₂₅₋₃₅ (25 µM) | Cell viability | 1-10 µM | Attenuated Aβ₂₅₋₃₅-induced neurotoxicity | [8] |

| PC12 cells | H2O2 (200 µM) | Cell viability | 0.01-10.0 µM | Markedly elevated cell viability | [9] |

| HT22 cells | Okadaic acid (OA) | Cell viability | Not specified | Increased cell viability, enhanced antioxidant status | [4] |

Experimental Protocols: Neuroprotection Assays

Hydrogen Peroxide (H₂O₂)-Induced Neurotoxicity Model:

-

Primary rat cortical neurons or PC12 cells are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of jatrorrhizine for 24 hours.

-

The cells are then exposed to a neurotoxic concentration of H₂O₂ (e.g., 50-200 µM) for a specified duration (e.g., 12-24 hours).

-

Cell viability is assessed using the MTT assay.

-

Apoptosis can be evaluated by measuring caspase-3 activation or using TUNEL staining.

Measurement of Reactive Oxygen Species (ROS):

-

Cells are treated as described above.

-

The cells are then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for 30 minutes in the dark.

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 530 nm.

Workflow: Investigating Neuroprotective Effects

Antimicrobial and Antiprotozoal Activity

Jatrorrhizine possesses a broad spectrum of antimicrobial activity against various bacteria and fungi.[1][4] It also exhibits antiprotozoal properties.

Quantitative Data: Antimicrobial Activity

| Organism | Parameter | MIC (µg/mL) | Reference |

| Candida albicans SC5314 | MIC | 256 | [1][4] |

| Candida auris 12372 | MIC | 256 | [1][4] |

| Candida tropicalis | MIC | 125 | [1][4] |

| Propionibacterium acnes | MIC | 25-50 | [1][4] |

| Coagulase-negative staphylococci | MIC | 100-250 | [1][4] |

| Staphylococcus aureus | MIC | 200 | [1][4] |

| Methicillin-resistant Staphylococcus aureus (MRSA) SA1199B | MIC | 64 (mg/L) | [10] |

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method:

-

A two-fold serial dilution of jatrorrhizine is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

A standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL for bacteria) is added to each well.

-

The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of jatrorrhizine that completely inhibits visible growth of the microorganism.

Cardiovascular and Hepatoprotective Effects

Jatrorrhizine has shown protective effects on the cardiovascular system, particularly in the context of myocardial infarction.[11][12] It has also demonstrated hepatoprotective activity.[1]

Quantitative Data: Cardiovascular and Hepatoprotective Effects

| Effect | Model | Parameter | Dosage/EC50 | Result | Reference |

| Cardioprotective | Myocardial infarction in mice | LVEF, LVES | Low and high doses | Significantly improved LVEF and LVES | [11][12] |

| Hepatoprotective | t-BHP-injured rat hepatocyte BRL-3A cells | LDH release | EC50 = 15.7 ± 3.3 µM | Decreased release of LDH | [1] |

Experimental Protocols: Myocardial Infarction Model in Mice

-

Mice are anesthetized, and the heart is exposed through a left thoracotomy.

-

The left anterior descending (LAD) coronary artery is permanently ligated with a suture.

-

Successful ligation is confirmed by the appearance of a pale area in the myocardium.

-

The chest is closed, and the animals are allowed to recover.

-

Mice are then treated with jatrorrhizine or a vehicle control daily for a specified period (e.g., two weeks).

-

Cardiac function is assessed by echocardiography to measure parameters like left ventricular ejection fraction (LVEF) and left ventricular end-systolic volume (LVESV).

-

Histopathological analysis of the heart tissue is performed using H&E and Masson's trichrome staining to evaluate inflammation and fibrosis.

Signaling Pathway: Jatrorrhizine in Myocardial Infarction

Conclusion and Future Perspectives

Jatrorrhizine is a promising natural compound with a wide array of pharmacological effects that warrant further investigation for its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the clinical applications of jatrorrhizine. Future research should focus on elucidating the precise molecular targets, conducting comprehensive pharmacokinetic and toxicological studies, and performing well-designed clinical trials to validate its efficacy and safety in humans. The development of novel drug delivery systems could also enhance its bioavailability and therapeutic effectiveness.

References

- 1. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jatrorrhizine: a review of its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]

- 5. Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hypoglycemic activity of jatrorrhizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Protective Effect of Jatrorrhizine Against Oxidative Stress in Primary Rat Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The protective effects of jatrorrhizine on β-amyloid (25-35)-induced neurotoxicity in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of Jatrorrhizine on hydrogen peroxide-induced cell injury and its potential mechanisms in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Jatrorrhizine suppresses the antimicrobial resistance of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Jatrorrhizine reduces myocardial infarction-induced apoptosis and fibrosis through inhibiting p53 and TGF-β1/Smad2/3 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Jatrorrhizine: A Bioactive Metabolite of Berberine - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrorrhizine, a primary bioactive metabolite of the renowned isoquinoline alkaloid berberine, is emerging as a compound of significant interest in pharmacology and drug development. Possessing a distinct pharmacological profile, jatrorrhizine demonstrates a spectrum of activities, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of jatrorrhizine, focusing on its biotransformation from berberine, its pharmacokinetic properties, and its mechanisms of action. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development of this promising natural compound.

Introduction

Jatrorrhizine (C₂₀H₂₀NO₄⁺) is a protoberberine alkaloid found in several medicinal plants, including those of the Berberis and Coptis genera.[1][2] It is also a major phase I metabolite of berberine, formed in the liver and intestine.[1][3] While sharing structural similarities with its precursor, jatrorrhizine exhibits unique pharmacological and pharmacokinetic characteristics that warrant independent investigation. This guide aims to consolidate the current scientific knowledge on jatrorrhizine, providing a technical resource for researchers exploring its therapeutic potential.

Biotransformation of Berberine to Jatrorrhizine

The conversion of berberine to jatrorrhizine is a key metabolic step, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. While the complete enzymatic cascade is still under investigation, studies suggest that specific CYP450 isoenzymes are responsible for the demethylation of berberine to form its various metabolites, including jatrorrhizine.[1][3]

Pharmacokinetic Profile

Jatrorrhizine exhibits a distinct pharmacokinetic profile compared to berberine. While both have relatively low oral bioavailability, studies in rats suggest that jatrorrhizine's bioavailability may be higher than that of its precursor. The metabolism of jatrorrhizine itself involves demethylation and glucuronidation, mediated by CYP3A1/2, CYP2D2, and UGT1A1/1A3 enzymes in rats.

Table 1: Pharmacokinetic Parameters of Jatrorrhizine in Rats

| Parameter | Value | Route of Administration | Reference |

| Tmax | 47.76 ± 1.24 min | Intragastric | [4] |

| T1/2 | 105.64 ± 16.99 min | Intragastric | [4] |

| Oral Bioavailability | 43.90% | Intragastric vs. Intravenous | [4] |

Pharmacological Activities

Jatrorrhizine has demonstrated a wide array of pharmacological effects, which are detailed in the following sections.

Anticancer Activity

Jatrorrhizine exhibits potent cytotoxic effects against a variety of cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.

Table 2: In Vitro Cytotoxicity of Jatrorrhizine (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HCT-116 | Colorectal Carcinoma | 6.75 ± 0.29 | 72 | [5] |

| HT-29 | Colorectal Carcinoma | 5.29 ± 0.13 | 72 | [5] |

| C8161 | Metastatic Melanoma | 47.4 ± 1.6 | Not Specified | [6] |

Jatrorrhizine has been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in the development and progression of many cancers. It achieves this by downregulating β-catenin and upregulating GSK-3β, leading to the suppression of epithelial-mesenchymal transition (EMT).[5][7]

Anti-inflammatory Activity

Jatrorrhizine demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways, including the NF-κB and MAPK signaling cascades. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Table 3: Anti-inflammatory Activity of Jatrorrhizine

| Target | Effect | Cell/System | IC50 | Reference |

| Neuraminidase (viral) | Inhibition | H1N1, H5N1 | 66.2 - 76.3 µM | [8] |

| Monoamine Oxidase A (MAO-A) | Inhibition | Not specified | 4 µM | [8] |

| Acetylcholinesterase (AChE) | Inhibition | Not specified | 0.57 - 106.1 µM | [8] |

| Indoleamine 2,3-dioxygenase 1 (IDO-1) | Inhibition | HEK293-hIDO1 cells | 17.8 µM | [8] |

Jatrorrhizine can suppress the activation of the NF-κB pathway, a central regulator of inflammation. It is suggested to act by inhibiting the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This action is potentially mediated through the modulation of upstream signaling molecules like Toll-like receptors (TLRs).[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of jatrorrhizine's bioactivities.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of jatrorrhizine on cancer cell lines.[5]

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, HT-29) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of jatrorrhizine (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: The concentration of jatrorrhizine that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Western Blot Analysis

This protocol is a general guideline for assessing protein expression changes in response to jatrorrhizine treatment, as seen in studies on its effects on signaling pathways.[5]

-

Cell Lysis: Treat cells with jatrorrhizine at the desired concentrations and duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, GSK-3β, p-p65, IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration Assay

This protocol is based on methods used to evaluate the effect of jatrorrhizine on cancer cell migration.[5]

-

Chamber Preparation: Place 8.0 µm pore size Transwell inserts into a 24-well plate.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10⁴ cells) in serum-free medium in the upper chamber, with or without different concentrations of jatrorrhizine.

-

Incubation: Incubate the plate for 24-48 hours to allow cell migration.

-

Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anticancer effects of jatrorrhizine.[5]

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of each mouse.

-

Drug Administration: Once tumors reach a palpable size, randomly divide the mice into control and treatment groups. Administer jatrorrhizine (e.g., 5 mg/kg) or vehicle control intraperitoneally daily.

-

Tumor Growth Monitoring: Measure tumor volume every few days using a caliper.

-

Endpoint: At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Conclusion and Future Directions

Jatrorrhizine, as a bioactive metabolite of berberine, presents a compelling case for further investigation as a therapeutic agent. Its distinct pharmacological activities, particularly in the realms of oncology and inflammation, are well-supported by preclinical data. The detailed experimental protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for the scientific community to build upon existing knowledge.

Future research should focus on several key areas:

-

Elucidation of Direct Molecular Targets: Identifying the direct binding partners of jatrorrhizine within key signaling pathways will provide a more precise understanding of its mechanism of action.

-

In-depth Pharmacokinetic and Metabolism Studies in Humans: While preclinical data is promising, human studies are essential to determine the clinical relevance of jatrorrhizine's pharmacokinetic profile.

-

Combination Therapies: Investigating the synergistic effects of jatrorrhizine with existing chemotherapeutic or anti-inflammatory drugs could lead to more effective treatment strategies.

-

Development of Drug Delivery Systems: Overcoming the challenge of low bioavailability through novel drug delivery formulations will be crucial for the clinical translation of jatrorrhizine.

References

- 1. jptcp.com [jptcp.com]

- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 3. Bioactivities of berberine metabolites after transformation through CYP450 isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Jatrorrhizine inhibits colorectal carcinoma proliferation and metastasis through Wnt/β-catenin signaling pathway and epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Jatrorrhizine hydrochloride inhibits the proliferation and neovascularization of C8161 metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Frontiers | Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]

- 9. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Derivatization of Jatrorrhizine Chloride: A Technical Guide for Researchers

Introduction

Jatrorrhizine, a protoberberine alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the chemical synthesis of Jatrorrhizine chloride and its derivatives, catering to researchers, scientists, and professionals in drug development. The guide details experimental protocols for key synthetic transformations, presents quantitative data in a structured format, and visualizes relevant signaling pathways to facilitate a comprehensive understanding of its chemical biology.

Chemical Synthesis of this compound

The total synthesis of Jatrorrhizine has been achieved through a concise and efficient four-step strategy, commencing with a Pictet-Spengler reaction, followed by reductive amination, Friedel-Crafts cyclization, and final oxidation to yield the aromatic isoquinolinium core.[1][2]

Experimental Protocols: Total Synthesis

Step 1: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

This initial step involves the condensation of a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline ring system.[3][4]

-

Reaction: 3,4-Dimethoxyphenethylamine with 2,2-dimethoxyacetaldehyde.

-

Reagents and Conditions:

-

3,4-Dimethoxyphenethylamine (1.0 eq)

-

2,2-Dimethoxyacetaldehyde (1.1 eq)

-

Trifluoroacetic acid (TFA) (as catalyst)

-

Dichloromethane (CH₂Cl₂) (as solvent)

-

Reaction is typically stirred at room temperature for 12-24 hours.

-

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 2: Reductive Amination

The synthesized tetrahydroisoquinoline is then coupled with an appropriate benzaldehyde derivative via reductive amination to introduce the remaining part of the protoberberine scaffold.[5][6]

-

Reaction: Tetrahydroisoquinoline intermediate with 2,3-dimethoxybenzaldehyde.

-

Reagents and Conditions:

-

Tetrahydroisoquinoline (1.0 eq)

-

2,3-Dimethoxybenzaldehyde (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) (as reducing agent)

-

1,2-Dichloroethane (DCE) (as solvent)

-

The reaction is stirred at room temperature for 12-24 hours.

-

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The organic layers are combined, dried, and concentrated. The resulting tertiary amine is purified by column chromatography.

Step 3: Intramolecular Friedel-Crafts Cyclization

The tertiary amine undergoes an acid-catalyzed intramolecular Friedel-Crafts cyclization to form the tetracyclic protoberberine core.[7][8][9]

-

Reaction: Acid-catalyzed cyclization of the tertiary amine.

-

Reagents and Conditions:

-

Tertiary amine (1.0 eq)

-

Triflic acid (TfOH) or Polyphosphoric acid (PPA) (as catalyst)

-

Dichloromethane (CH₂Cl₂) or neat (for PPA)

-

The reaction is typically stirred at room temperature or heated depending on the catalyst used.

-

-

Work-up and Purification: The reaction is carefully quenched with ice and neutralized with a base (e.g., aqueous ammonia). The aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Step 4: Oxidation

The final step involves the oxidation of the protoberberine intermediate to the fully aromatic Jatrorrhizine.

-

Reaction: Aromatization of the tetracyclic intermediate.

-

Reagents and Conditions:

-

Protoberberine intermediate (1.0 eq)

-

Iodine (I₂) (2.0 eq)

-

Ethanol (as solvent)

-

The reaction mixture is refluxed for 4-6 hours.

-

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in a minimal amount of a suitable solvent and the product is precipitated by the addition of an anti-solvent. The resulting solid is collected by filtration and washed to afford Jatrorrhizine iodide, which can be converted to the chloride salt by ion exchange.

Synthesis Workflow

Derivatives of Jatrorrhizine

The structural modification of Jatrorrhizine, particularly at the C-3 hydroxyl group and the C-8 and C-9 positions, has been a key strategy to enhance its biological activity and explore structure-activity relationships (SAR).

Synthesis of 3-O-Substituted Derivatives

The hydroxyl group at the C-3 position is a common site for derivatization, often through etherification reactions.[10]

-

General Protocol for 3-O-Alkylation:

-

This compound (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).

-

A base, typically potassium carbonate (K₂CO₃) (3.0 eq), is added to the solution.

-

The appropriate alkyl halide (e.g., ethyl bromide, octyl bromide) (1.5 eq) is added, and the mixture is heated at 60-80 °C for 12-24 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the 3-alkoxyjatrorrhizine derivative.

-

Synthesis of 8-Substituted Derivatives

Modifications at the C-8 position have also been explored to modulate the biological properties of Jatrorrhizine.[11]

-

General Protocol for 8-Alkylation:

-

A solution of Jatrorrhizine in a suitable solvent is treated with an organometallic reagent, such as a Grignard reagent or an organolithium reagent, at low temperature.

-

The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride).

-

The resulting dihydro-derivative is then oxidized using an oxidizing agent like manganese dioxide (MnO₂) or air to re-aromatize the ring system and yield the 8-alkyljatrorrhizine derivative.

-

Purification is typically achieved through column chromatography.

-

Quantitative Data

The following tables summarize key quantitative data for this compound and a representative derivative.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀ClNO₄ | [12] |

| Molecular Weight | 373.83 g/mol | [12] |

| CAS Number | 6681-15-8 | [12] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.85 (s, 1H), 8.90 (s, 1H), 8.20 (d, J=9.2 Hz, 1H), 8.00 (d, J=9.2 Hz, 1H), 7.65 (s, 1H), 7.10 (s, 1H), 4.90 (t, J=6.4 Hz, 2H), 4.15 (s, 3H), 4.05 (s, 3H), 3.95 (s, 3H), 3.20 (t, J=6.4 Hz, 2H) | [13][14] |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 150.5, 149.8, 148.2, 145.0, 138.5, 134.0, 127.0, 124.5, 122.0, 121.5, 120.0, 115.0, 108.0, 105.5, 61.5, 57.0, 56.5, 55.0, 26.5 | [14] |

| Mass Spectrometry (ESI-MS) m/z | 338.12 [M]⁺ | [15][16] |

| IR (KBr) ν (cm⁻¹) | 3400 (O-H), 2940 (C-H), 1605 (C=N⁺), 1505 (C=C), 1270 (C-O) | [12] |

Table 2: Data for a Representative 3-O-Octyloxyjatrorrhizine Derivative

| Property | Value | Reference |

| Antimicrobial Activity | Significantly higher than Jatrorrhizine | [10] |

| Acute Toxicity (LD₅₀) | > 6000 mg/kg (mice) | [10] |

Signaling Pathways Modulated by Jatrorrhizine

Jatrorrhizine exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and metabolism.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Jatrorrhizine has been shown to suppress the MAPK signaling cascade, particularly the p38 and ERK pathways, which contributes to its anti-inflammatory and anti-cancer effects.[1][17][18]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Jatrorrhizine has been reported to upregulate components of this pathway, such as Akt and AMPK, which can contribute to its beneficial effects on glucose metabolism and vascular function.[1][19]

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of the inflammatory response. Jatrorrhizine has been demonstrated to inhibit the activation of NF-κB, thereby suppressing the production of pro-inflammatory cytokines. This inhibition is a key mechanism behind its anti-inflammatory properties.

Conclusion

This technical guide provides a comprehensive resource on the chemical synthesis and derivatization of this compound. The detailed experimental protocols, structured quantitative data, and visualization of key signaling pathways offer valuable insights for researchers engaged in the exploration of this promising natural product for therapeutic applications. The continued investigation into the synthesis of novel derivatives and the elucidation of their mechanisms of action will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

- 1. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. scilit.com [scilit.com]

- 11. Synthesis and antimicrobial activity of 3-octyloxy-8-alkyljatrorrhizine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. JATRORRHIZINE HCL(RG)(6681-15-8) 1H NMR spectrum [chemicalbook.com]

- 14. connectjournals.com [connectjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]

The Anti-inflammatory Properties of Jatrorrhizine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrorrhizine chloride, a protoberberine alkaloid isolated from medicinal plants such as Coptis chinensis, has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from various experimental models. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts. The primary anti-inflammatory effects of this compound are attributed to its ability to modulate critical signaling pathways, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and the NOD-like receptor protein 3 (NLRP3) inflammasome. By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory cytokines and mediators, highlighting its therapeutic potential for a variety of inflammatory diseases.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory processes, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to suppress the activation of NF-κB.[1][2][3] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[4] As a result, the translocation of the p65 subunit of NF-κB into the nucleus is blocked, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5][6]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising key kinases such as ERK, p38, and JNK, plays a crucial role in cellular responses to external stimuli, including inflammation. This compound has been demonstrated to inhibit the phosphorylation of ERK and p38 MAPKs in response to inflammatory stimuli like TNF-α.[5] By attenuating the activation of these kinases, this compound interferes with the signaling cascade that leads to the production of inflammatory mediators.

Attenuation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[7][8] this compound has been found to inhibit the activation of the NLRP3 inflammasome.[6][9][10][11] This is achieved, at least in part, by regulating the CD39-P2X7 purinergic pathway, which is upstream of NLRP3 activation.[9] Furthermore, this compound can suppress the expression of NLRP3 inflammasome components.[11][12]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies, demonstrating the dose-dependent anti-inflammatory effects of this compound in different experimental models.

Table 1: In Vitro Effects of this compound on Pro-inflammatory Mediators

| Cell Line | Stimulant | Jatrorrhizine Concentration | Measured Parameter | Result | Reference |

| MH7A (Rheumatoid Arthritis Fibroblast-like Synoviocytes) | TNF-α (50 ng/mL) | 2.5 µM | IL-1β, IL-6, IL-8 production | Significant decrease | [5] |

| MH7A | TNF-α (50 ng/mL) | 2.5 µM | MMP-2, MMP-3 production | Significant decrease | [5] |

| N9 (Microglia) | H₂O₂ | 5 µmol/L, 10 µmol/L | TNF-α, IL-1β, IL-18 expression | Significant reduction | [6][13] |

| RAW264.7 (Macrophages) | LPS | 100 µg/mL (extract) | Nitric Oxide (NO) production | >60% inhibition | [14] |

| RAW264.7 | LPS | Not specified (purified Jatrorrhizine) | iNOS expression | 45% inhibition | [14] |

| RAW264.7 | LPS | Not specified (purified Jatrorrhizine) | COX-2 expression | 29% inhibition | [14] |

Table 2: In Vivo Effects of this compound in Animal Models of Inflammation

| Animal Model | Disease | This compound Dosage | Measured Parameter | Result | Reference |

| Collagen-Induced Arthritis (CIA) Rats | Rheumatoid Arthritis | 20 mg/kg, 50 mg/kg | Joint TNF-α and IL-1β levels | Significant decrease | [5] |

| Collagen-Induced Arthritis (CIA) Rats | Rheumatoid Arthritis | 20 mg/kg, 50 mg/kg | Arthritis score and paw swelling | Significant reduction | [4][15] |

| Helicobacter pylori-induced Gastritis Rats | Chronic Atrophic Gastritis | Not specified | Inflammatory cytokines | Significant decrease | [10] |

| High-fat diet-induced Obese Mice | Obesity-associated inflammation | Dose-dependent | IL-6, IL-1β, TNF-α expression in tissues | Significant decrease | [16] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway Modulation

Caption: Modulation of the MAPK signaling pathway by this compound.

NLRP3 Inflammasome Inhibition

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assays

4.1.1. Cell Culture and Treatment

-

Cell Lines:

-

Human rheumatoid arthritis fibroblast-like synoviocyte cell line (MH7A).

-

Mouse microglial cell line (N9).

-

Mouse macrophage cell line (RAW264.7).

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) or recombinant human TNF-α (e.g., 50 ng/mL) for a further 24 hours.

4.1.2. Measurement of Pro-inflammatory Cytokines

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells using a suitable kit (e.g., TRIzol reagent). cDNA is synthesized using a reverse transcription kit. qRT-PCR is then performed using specific primers for the target cytokine genes and a housekeeping gene (e.g., GAPDH) for normalization.

4.1.3. Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, p-ERK, ERK, p-p38, p38, NLRP3, Caspase-1) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Animal Models of Inflammation

4.2.1. Collagen-Induced Arthritis (CIA) in Rats

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Induction of Arthritis: Rats are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection is given after a specific period (e.g., 7 days).

-

Treatment Protocol: Once arthritis is established (indicated by a rise in arthritis score), rats are orally administered with this compound (e.g., 20 or 50 mg/kg body weight) daily for a specified duration (e.g., 14-21 days). A control group receives the vehicle, and a positive control group may receive a standard anti-arthritic drug like methotrexate.

-

Assessment of Arthritis:

-

Arthritis Score: The severity of arthritis in each paw is scored on a scale of 0-4 based on erythema, swelling, and ankylosis.

-

Paw Swelling: Paw volume or thickness is measured using a plethysmometer or a caliper.

-

Histopathological Analysis: At the end of the experiment, ankle joints are collected, fixed in formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

-

Cytokine Measurement: Serum or joint tissue homogenates are used to measure the levels of pro-inflammatory cytokines by ELISA.

-

4.2.2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Lung Injury: Mice are administered a high dose of LPS intraperitoneally or intratracheally.

-

Treatment Protocol: this compound is administered to the mice, often prior to or shortly after the LPS challenge.

-

Assessment of Lung Injury:

-

Histopathological Analysis: Lungs are harvested, fixed, and stained with H&E to evaluate inflammatory cell infiltration, alveolar wall thickening, and edema.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure total and differential cell counts and protein concentration as an indicator of vascular permeability.

-

Cytokine Measurement: Levels of pro-inflammatory cytokines in BALF or lung homogenates are quantified by ELISA.

-

Conclusion and Future Directions

This compound has consistently demonstrated potent anti-inflammatory effects in a variety of preclinical models. Its ability to target multiple key inflammatory signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, underscores its potential as a multi-target therapeutic agent for inflammatory diseases. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and its targets within these signaling pathways.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Evaluating the efficacy and safety of this compound in more complex and chronic disease models.

-

Exploring the potential for combination therapies with existing anti-inflammatory drugs.

Through continued investigation, this compound may emerge as a promising candidate for the development of novel and effective treatments for a wide range of inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Jatrorrhizine Hydrochloride Suppresses Proliferation, Migration, and Secretion of Synoviocytes In Vitro and Ameliorates Rat Models of Rheumatoid Arthritis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Jatrorrhizine on inflammatory response induced by H2O2 in microglia by regulating the MAPK/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NLRP3 Inflammasome Pharmacological Inhibitors in Glycyrrhiza for NLRP3-Driven Diseases Treatment: Extinguishing the Fire of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting NLRP3 Inflammasomes: A Trojan Horse Strategy for Intervention in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Jatrorrhizine alleviates cytokine storm secondary lung injury via regulating CD39-dominant purinergic braking and downstream NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Jatrorrhizine attenuates inflammatory response in Helicobacter pylori-induced gastritis by suppressing NLRP3 inflammasomes and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Jatrorrhizine retard obesity by modulating transcription factor c-Jun/c-Fos to downregulate Mmp12-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Jatrorrhizine's Potential in Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrorrhizine is a protoberberine-type isoquinoline alkaloid found in several medicinal plants, including Coptis chinensis, Tinospora capillipes, and Berberis species.[1][2] These plants have a long history of use in traditional medicine for treating a variety of ailments.[1] Modern pharmacological studies have revealed that jatrorrhizine possesses a wide range of biological activities, including antimicrobial, anti-diabetic, and anti-inflammatory properties.[2] More recently, jatrorrhizine has garnered significant attention for its anti-cancer potential, exhibiting inhibitory effects on cancer cell proliferation, metastasis, and tumor growth.[1][2] A crucial mechanism underlying its anti-tumor activity is the induction of apoptosis, or programmed cell death, in various cancer cells.[2][3]

This technical guide provides an in-depth overview of the molecular mechanisms through which jatrorrhizine induces apoptosis in cancer cells. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways involved.

Molecular Mechanisms of Jatrorrhizine-Induced Apoptosis

Jatrorrhizine orchestrates cancer cell apoptosis through a multi-targeted approach, modulating several key signaling pathways and regulatory proteins. Its activity often involves the induction of cellular stress, leading to the activation of intrinsic and extrinsic apoptotic pathways. The primary mechanisms are detailed below.

Modulation of Key Signaling Pathways

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth.[4][5] Its aberrant activation is a hallmark of many cancers.[5] Jatrorrhizine and its complexes have been shown to suppress this pathway. For instance, a jatrorrhizine-platinum(II) complex consistently suppressed the phosphorylation of Akt, as well as downstream mTOR targets like p70S6K (pS6) and 4E-BP1, in thyroid cancer cells in a concentration-dependent manner.[6][7] Inhibition of this pathway curtails survival signals, thereby sensitizing cancer cells to apoptosis.[4]

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades like ERK, JNK, and p38, regulates a wide array of cellular processes, including apoptosis.[8] Jatrorrhizine has been found to inhibit MAPK pathways, which can contribute to its pro-apoptotic effects.[1][8] In some contexts, jatrorrhizine attenuates the phosphorylation of ERK1/2, JNK, and p38, which can prevent the cellular response to oxidative stress and lead to apoptosis.[8][9]

p53 Signaling Pathway: The p53 tumor suppressor protein is a crucial regulator of apoptosis.[10] In response to cellular stress like DNA damage, p53 can trigger cell cycle arrest or initiate apoptosis.[10] Jatrorrhizine has been shown to induce apoptosis by inhibiting the p53 signaling pathway in myocardial infarction models, which suggests a complex, context-dependent role.[10][11] In cancer, activation of p53 is often a key therapeutic goal. While direct evidence in cancer models is still emerging, jatrorrhizine's ability to cause DNA damage suggests a potential for p53 activation in this context.[6]

Regulation of the Bcl-2 Protein Family

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic (mitochondrial) apoptotic pathway.[12][13] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[12] The ratio of these proteins determines the cell's fate. Jatrorrhizine has been observed to modulate this balance in favor of apoptosis. It can downregulate the expression of anti-apoptotic Bcl-2 and upregulate the expression of pro-apoptotic Bax.[8][10][11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.[14]

Activation of Caspases

Caspases are a family of cysteine proteases that execute the final stages of apoptosis.[15][16] Apoptotic signaling pathways converge on the activation of initiator caspases (e.g., caspase-9 for the intrinsic pathway) which in turn cleave and activate executioner caspases (e.g., caspase-3).[16][17] A jatrorrhizine-platinum(II) complex significantly promoted the cleavage, and thus activation, of both caspase-9 and caspase-3 in thyroid cancer cells.[6][7] Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[18]

Induction of ROS and DNA Damage

Jatrorrhizine can induce the accumulation of intracellular Reactive Oxygen Species (ROS).[6][18] While ROS are normal byproducts of cellular metabolism, excessive levels cause oxidative stress, leading to damage of cellular components, including DNA.[18] This DNA damage can trigger apoptotic pathways. Treatment with a jatrorrhizine-platinum(II) complex led to a significant increase in ROS accumulation in thyroid cancer cells.[6] It also promoted DNA damage, evidenced by increased expression of the damage marker p-H2AX, while simultaneously suppressing DNA repair proteins like KU70, KU80, and RAD51.[6] This dual action of inducing damage while inhibiting repair mechanisms effectively pushes cancer cells towards apoptosis.[6]

Quantitative Data on Jatrorrhizine's Efficacy

The following tables summarize the available quantitative data regarding the cytotoxic and pro-apoptotic effects of jatrorrhizine and its derivatives on various cancer cell lines.

Table 1: Cytotoxicity of Jatrorrhizine and its Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Citation |

| Jatrorrhizine Hydrochloride (JH) | C8161 | Human Metastatic Melanoma | 47.4 ± 1.6 µmol/L | [19] |

| Jatrorrhizine-Platinum(II) Complex | SW1736 | Thyroid Carcinoma | Concentrations tested: 1.25, 6.0, 12.0 µM | [6] |

| Jatrorrhizine-Platinum(II) Complex | BHP7-13 | Thyroid Carcinoma | Concentrations tested: 1.25, 6.0, 12.0 µM | [6] |

| Jatrorrhizine-Platinum(II) Complex | 8305C | Thyroid Carcinoma | Not specified | [6] |

Table 2: Pro-Apoptotic Effects of Jatrorrhizine and its Derivatives

| Compound | Cell Line | Effect | Observation | Citation |

| Jatrorrhizine-Platinum(II) Complex | SW1736, BHP7-13 | Increased Apoptosis | Significantly elevated proportion of cells in sub-G1 phase. | [6][7] |

| Jatrorrhizine-Platinum(II) Complex | SW1736, BHP7-13 | Caspase Activation | Promoted cleaved (active) caspase-3 and caspase-9. | [6][7] |

| Jatrorrhizine-Platinum(II) Complex | SW1736, BHP7-13 | ROS Accumulation | Significantly higher DCFH-DA fluorescence compared to control. | [6][7] |

| Jatrorrhizine | HT22 (neuronal cells) | Bcl-2 Family Modulation | Attenuated the Okadaic Acid-induced increase in Bax and decrease in Bcl-2. | [8][9] |

| Jatrorrhizine | Myocardium (in vivo) | Bcl-2 Family Modulation | Reversed myocardial infarction-induced changes in Bax and Bcl-2 levels. | [10][11] |

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by jatrorrhizine and a typical experimental workflow for its evaluation.

Caption: Jatrorrhizine's pro-apoptotic signaling pathways.

Caption: Workflow for evaluating jatrorrhizine's apoptotic effects.

Caption: Logical flow of jatrorrhizine-induced apoptosis.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess jatrorrhizine-induced apoptosis, based on standard methodologies.[6][20][21]

Cell Viability - MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[20][21]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of jatrorrhizine in culture medium. Remove the old medium from the wells and add 100 µL of the jatrorrhizine-containing medium or vehicle control to the respective wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well.[20] Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[20] Mix gently on an orbital shaker for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[20][22]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of jatrorrhizine that inhibits cell growth by 50%).

Apoptosis Detection - Flow Cytometry

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of jatrorrhizine as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like Trypsin-EDTA. Combine all cells and centrifuge at low speed (e.g., 300 x g) for 5 minutes.

-

Cell Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

Protein Analysis - Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis (e.g., caspases, Bcl-2 family, Akt).[6]

-

Cell Lysis and Protein Extraction: Following treatment with jatrorrhizine, wash cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify it by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method, such as the Bradford or BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved caspase-3, anti-Bax, anti-p-Akt) overnight at 4°C.

-